molecular formula C8H14O4 B1632756 2,3-Diethylsuccinic acid CAS No. 35392-77-9

2,3-Diethylsuccinic acid

Cat. No.: B1632756
CAS No.: 35392-77-9
M. Wt: 174.19 g/mol
InChI Key: KJXMXCRSMLOXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diethylsuccinic acid (CAS 5692-97-7) is a substituted succinic acid derivative with ethyl groups at the 2- and 3-positions of the four-carbon backbone. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol. Key physicochemical properties include:

  • Density: ~1.162 g/cm³ (predicted)
  • Melting Point: 108°C (with decomposition)
  • Predicted pKa: ~3.86 .

The ethyl substituents impart steric bulk and hydrophobicity, distinguishing it from simpler succinic acid derivatives. Its applications include use as a monomer in copolyesters to enhance flexibility and mechanical properties in polymers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diethylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-5(7(9)10)6(4-2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXMXCRSMLOXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922733
Record name 2,3-Diethylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35392-77-9, 35392-80-4, 1186-79-4
Record name racemic-2,3-Diethylbutanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name meso-2,3-Diethylbutanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Diethylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

2,3-Dimethylsuccinic Acid

  • Molecular Formula : C₆H₁₀O₄
  • Molecular Weight : 146.14 g/mol
  • CAS : 13545-04-5
  • Key Differences :
    • Substituent Size : Methyl groups (smaller than ethyl) reduce steric hindrance, leading to higher water solubility.
    • Acidity : The electron-donating methyl groups slightly raise pKa compared to unsubstituted succinic acid (pKa ~4.2 vs. ~4.7 for succinic acid).
    • Applications : Used in specialty polymers and organic synthesis, where moderate hydrophobicity is required .

Table 1: Physical Properties Comparison

Property 2,3-Diethylsuccinic Acid 2,3-Dimethylsuccinic Acid
Molecular Weight (g/mol) 174.19 146.14
Melting Point (°C) 108 (decomp) Not reported
Predicted pKa ~3.86 ~4.2 (estimated)
Solubility Low (hydrophobic) Moderate

Dioxosuccinic Acid (2,3-Diketosuccinic Acid)

  • Molecular Formula : C₄H₂O₆
  • Molecular Weight : 146.05 g/mol
  • CAS : 7580-59-8
  • Key Differences :
    • Functional Groups : Ketone groups at 2- and 3-positions instead of ethyl.
    • Reactivity : Highly oxidized structure participates in redox reactions and nucleophilic additions.
    • Applications : Used in biochemical studies and as a precursor for synthetic intermediates .

(2S,3S)-2,3-Dihydroxysuccinic Acid (Tartaric Acid)

  • Molecular Formula : C₄H₆O₆
  • Molecular Weight : 150.09 g/mol
  • CAS : 147-71-7
  • Key Differences :
    • Functional Groups : Hydroxyl groups enable hydrogen bonding and chirality.
    • Acidity : Stronger acidity (pKa₁ ~2.98, pKa₂ ~4.34) due to electron-withdrawing hydroxyl groups.
    • Applications : Widely used in food additives, pharmaceuticals (chiral resolution), and chelating agents .

Fluorinated Derivatives (e.g., 2,2-Difluorosuccinic Acid)

  • Molecular Formula : C₄H₄F₂O₄
  • Key Differences :
    • Electronegativity : Fluorine increases acidity (pKa ~1.5–2.5) and thermal stability.
    • Applications : Specialty materials (e.g., surfactants, corrosion inhibitors) .

Positional Isomers (e.g., 3,3-Diethylsuccinic Acid)

  • Key Differences :
    • Symmetry : 2,3-substitution creates a less symmetric structure compared to 3,3-substitution, affecting crystallinity and melting behavior.
    • Applications : 3,3-Diethylsuccinic acid is employed in high-performance polyesters for enhanced thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.